molecular formula C10H13FN2O3S B5724298 4-fluoro-N-4-morpholinylbenzenesulfonamide

4-fluoro-N-4-morpholinylbenzenesulfonamide

Cat. No. B5724298
M. Wt: 260.29 g/mol
InChI Key: KHLZGLNUTZHMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-4-morpholinylbenzenesulfonamide, also known as F4-MBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. F4-MBSA is a sulfonamide derivative that has a morpholine ring attached to the benzene ring, and a fluorine atom attached to the para position of the benzene ring.

Scientific Research Applications

4-fluoro-N-4-morpholinylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 4-fluoro-N-4-morpholinylbenzenesulfonamide has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In biochemistry, 4-fluoro-N-4-morpholinylbenzenesulfonamide has been used as a tool to study the structure and function of proteins and enzymes. In pharmacology, 4-fluoro-N-4-morpholinylbenzenesulfonamide has been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-fluoro-N-4-morpholinylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes such as cell growth, cell division, and inflammation. 4-fluoro-N-4-morpholinylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of pH in the body. 4-fluoro-N-4-morpholinylbenzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
4-fluoro-N-4-morpholinylbenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-fluoro-N-4-morpholinylbenzenesulfonamide inhibits the activity of carbonic anhydrase and COX-2, which are enzymes that are involved in various cellular processes such as cell growth, cell division, and inflammation. In vivo studies have shown that 4-fluoro-N-4-morpholinylbenzenesulfonamide has anti-inflammatory and analgesic effects, and it also has the potential to reduce tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-4-morpholinylbenzenesulfonamide is that it is a relatively simple compound to synthesize, and it can be easily modified to generate analogs with improved properties. Another advantage of 4-fluoro-N-4-morpholinylbenzenesulfonamide is that it has a well-defined mechanism of action, which makes it a useful tool for studying various cellular processes. However, one of the limitations of 4-fluoro-N-4-morpholinylbenzenesulfonamide is that it has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-fluoro-N-4-morpholinylbenzenesulfonamide. One direction is to develop new analogs of 4-fluoro-N-4-morpholinylbenzenesulfonamide with improved properties such as increased solubility, selectivity, and potency. Another direction is to study the mechanism of action of 4-fluoro-N-4-morpholinylbenzenesulfonamide in more detail, and to identify new targets for its inhibition. Additionally, 4-fluoro-N-4-morpholinylbenzenesulfonamide can be used as a tool to study the structure and function of various proteins and enzymes, which can lead to the development of new drugs with improved efficacy and safety profiles. Finally, 4-fluoro-N-4-morpholinylbenzenesulfonamide can be used in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

The synthesis of 4-fluoro-N-4-morpholinylbenzenesulfonamide can be achieved through a multi-step process that involves the reaction of 4-fluoronitrobenzene with morpholine to form 4-fluoro-N-4-nitrophenylmorpholine. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst. The resulting 4-fluoro-N-4-aminophenylmorpholine is then reacted with sulfamic acid to form 4-fluoro-N-4-morpholinylbenzenesulfonamide.

properties

IUPAC Name

4-fluoro-N-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3S/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLZGLNUTZHMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(morpholin-4-yl)benzenesulfonamide

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